REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:31])[CH:4]=[CH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[C:9]2[C:16]1[C:20]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]=2)=[N:19][N:18]2[CH2:28][CH2:29][CH2:30][C:17]=12.[OH-].[Li+]>CO.O>[NH3:12].[CH3:1][OH:2].[CH3:27][C:23]1[N:22]=[C:21]([C:20]2[C:16]([C:9]3[C:8]4[C:13](=[CH:14][CH:15]=[C:6]([CH:5]=[CH:4][C:3]([OH:31])=[O:2])[CH:7]=4)[N:12]=[CH:11][CH:10]=3)=[C:17]3[CH2:30][CH2:29][CH2:28][N:18]3[N:19]=2)[CH:26]=[CH:25][CH:24]=1 |f:1.2,3.4,5.6|
|
Name
|
3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
COC(C=CC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent
|
Type
|
WASH
|
Details
|
Elute the column with methanol (50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
N.CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C2=CC=NC1=CC=C(C=C21)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.036 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 181.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |